molecular formula C5H6ClFO2 B13467612 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Cat. No.: B13467612
M. Wt: 152.55 g/mol
InChI Key: UYBPLOPKHRBIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-2-fluorocyclopropyl)acetic acid is an organic compound featuring a cyclopropyl ring substituted with chlorine and fluorine atoms, and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid typically involves the cyclopropanation of a suitable precursor, followed by halogenation. One common method starts with 2-fluorophenethyl acid esters, which undergo acylation to form cyclopropyl-2-(2-fluorophenyl) ethyl ketone. This intermediate is then subjected to halogenation using a brominating agent to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2-fluorocyclopropyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Properties

Molecular Formula

C5H6ClFO2

Molecular Weight

152.55 g/mol

IUPAC Name

2-(2-chloro-2-fluorocyclopropyl)acetic acid

InChI

InChI=1S/C5H6ClFO2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9)

InChI Key

UYBPLOPKHRBIOY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)Cl)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.